methyl N-(5-amino-2-fluorophenyl)carbamate
Description
Infrared Spectroscopy (IR)
Key IR absorptions correlate with functional groups:
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR (CDCl$$_3$$) :
| Signal (ppm) | Assignment |
|---|---|
| 6.80–6.60 | Aromatic protons (H-3, H-4, H-6) |
| 5.20 | NH$$_2$$ (broad, exchangeable) |
| 3.70 | OCH$$_3$$ (singlet) |
$$^{13}$$C NMR :
| Signal (ppm) | Assignment |
|---|---|
| 155.2 | Carbamate carbonyl (C=O) |
| 152.0 | C-F (ipso) |
| 115.4 | C-NH$$_2$$ |
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 184 (M$$^+$$), with fragmentation patterns including:
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the amino and carbamate groups, while the lowest unoccupied molecular orbital (LUMO) resides on the fluorinated phenyl ring. This electronic asymmetry suggests preferential electrophilic attack at the amino group and nucleophilic reactivity at the fluorine-adjacent carbon.
The fluorine atom’s electronegativity induces a dipole moment of 2.1 Debye, polarizing the phenyl ring and enhancing the carbamate’s electrophilicity. Natural bond orbital (NBO) analysis reveals hyperconjugation between the fluorine lone pairs and the aromatic π-system, stabilizing the molecule by 12.3 kcal/mol.
Structure
2D Structure
Properties
IUPAC Name |
methyl N-(5-amino-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRFJPMCRILHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651352 | |
| Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-95-4 | |
| Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Phenylhydrazone Derivatives
One of the primary methods involves the reduction of phenylhydrazone derivatives of methyl (5-benzoyl-1H-benzimidazol-2-yl) carbamates. This process is detailed in patent literature, where the reduction can be achieved either through catalytic hydrogenation or chemical reduction:
Catalytic Hydrogenation : Using palladium on charcoal (Pd/C) in methanol (MeOH) under a hydrogen atmosphere at temperatures between room temperature and reflux. For example, methyl [5-[(4-fluorophenyl)(methoxyimino)]-1H-benzimidazol-2-yl] carbamate was hydrogenated at 40°C under 42 psi of hydrogen, with multiple additions of Pd/C to increase yield (up to 66%) and purity, resulting in the target amino compound as a dihydrochloride salt with melting point >315°C.
Chemical Reduction : Zinc powder in acetic acid or glacial acetic acid is used to reduce the corresponding oxime or imine derivatives. This method often involves refluxing for several hours, followed by filtration and purification through recrystallization or solvent extraction. For example, methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl] carbamate was reduced using zinc in acetic acid, yielding high purity products with melting points exceeding 340°C.
Formation of Carbamates via Isocyanate Intermediates
Another prominent route involves the formation of carbamates through the reaction of aromatic amines with carbamoyl chlorides or isocyanates:
Reaction with Isocyanates : Aromatic amines like 5-amino-2-fluorophenyl are reacted with cyclohexyl isocyanate or other suitable isocyanates in solvents such as acetonitrile or dichloromethane, often in the presence of bases like triethylamine or pyridine, to form carbamate derivatives. This method allows for the introduction of various R groups on the carbamate nitrogen, tailoring the compound's pharmacokinetic properties.
Reaction with Carbamoyl Chlorides : Conversion of amino groups to carbamates can also be achieved via acylation with carbamoyl chlorides generated from corresponding amines and phosgene derivatives, followed by reaction with alcohols or amines to produce the desired carbamate.
Use of Green Chemistry Approaches
Recent advancements emphasize environmentally friendly methods, such as the one-pot Hofmann rearrangement, which converts aromatic amides into carbamates:
- Hofmann Rearrangement : Aromatic amides are transformed into carbamates using oxone and potassium chloride in the presence of sodium hydroxide, allowing for efficient conversion without the need for hazardous reagents. This method was successfully applied to synthesize a series of carbamate derivatives with high yields and minimal environmental impact.
Reaction Conditions and Catalysts
| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | Phenylhydrazone derivatives | Pd/C | MeOH | 40°C | 24-42 hrs | Up to 66% | Multiple catalyst additions improve yield |
| Zinc Reduction | Oximes or imines | Zinc | Acetic acid | Reflux | 4-8 hrs | 89-96% | High purity, high yield |
| Isocyanate Reaction | Aromatic amines + Isocyanates | - | Acetonitrile/dichloromethane | Room temp to reflux | 4-80 hrs | Variable | Tailored for specific R groups |
| Green Hofmann Rearrangement | Aromatic amides | - | Aqueous/organic | Reflux | 80 hrs | High | Environmentally friendly |
Notes on Purification and Stabilization
- Purification : Techniques such as recrystallization, filtration through Celite, and chromatography are employed to isolate pure compounds.
- Stabilization : Use of stabilizers like methylcellulose or polyvinylpyrrolidone can prevent amorphous-to-crystalline conversion, ensuring compound stability during storage and handling.
Research Findings and Data Summary
Research indicates that the choice of reduction method significantly influences yield and purity. Catalytic hydrogenation is preferred for its selectivity and cleaner process, while zinc reduction offers high yields and cost-effectiveness. The formation of carbamates via isocyanates provides structural versatility, enabling the synthesis of derivatives with tailored pharmacological profiles.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles such as acyl chlorides or sulfonyl chlorides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, although the presence of the fluorine atom can influence the reactivity.
-
Oxidation and Reduction
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to form the corresponding amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Substitution Products: Depending on the electrophile used, products can include acylated or sulfonated derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols, depending on the functional group being reduced.
Scientific Research Applications
Pharmaceutical Applications
Antiparasitic Activity
Methyl N-(5-amino-2-fluorophenyl)carbamate has been identified as a promising candidate for the treatment of parasitic infections. Its structural characteristics allow it to function effectively against various helminths and filarial infections. Research indicates that it can be formulated into pharmaceutical compositions for oral or parenteral administration, making it versatile for clinical applications .
Formulation Development
The compound is noted for its enhanced solubility compared to similar compounds, facilitating the development of various dosage forms such as tablets, capsules, and injections. This property is crucial for improving bioavailability and therapeutic efficacy in treating infections caused by parasites like Enterobius vermicularis (pinworm) and Ascaris lumbricoides (roundworm) .
Biological Research
Biochemical Studies
this compound serves as a valuable scaffold in organic chemistry and biochemistry. It is utilized in the synthesis of more complex molecules that may exhibit biological activity. Its derivatives are being explored for their potential roles in modulating biological pathways relevant to disease states .
In Vitro Assays
The compound has been employed in various in vitro assays to study its interactions with biological targets. These studies often focus on its mechanism of action against specific enzymes or receptors implicated in disease processes, providing insights into its potential therapeutic roles .
Case Study 1: Anthelmintic Efficacy
A study highlighted the efficacy of this compound in treating intestinal helminth infections. The research demonstrated significant reductions in parasite loads in animal models treated with the compound, suggesting its potential as an effective anthelmintic agent .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of this compound revealed methods for producing the compound with high purity and yield. Techniques such as chromatography were employed to isolate the compound from reaction mixtures, confirming its structural integrity through NMR and mass spectrometry analyses .
Mechanism of Action
The mechanism of action of methyl N-(5-amino-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Substituent Impact :
- Fluorine position : The ortho-fluorine in the target compound may enhance metabolic stability compared to para-substituted analogs (e.g., flubendazole derivatives) .
- Carbamate bulkiness : tert-Butyl groups (as in ) increase steric hindrance, possibly reducing solubility but improving pharmacokinetic half-life.
Physicochemical Properties
Key Observations :
- Fluorine and amino groups lower melting points compared to nitro-substituted analogs (e.g., 4f in ).
- Methyl carbamates generally exhibit better solubility than tert-butyl derivatives .
Biological Activity
Methyl N-(5-amino-2-fluorophenyl)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a 5-amino-2-fluorophenyl moiety. The molecular formula is CHFNO, with a molecular weight of approximately 198.19 g/mol. The presence of the amino and fluorine groups enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and apoptosis, potentially offering therapeutic benefits in conditions like cancer and neurodegeneration .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, structural analogs have shown potent inhibition against AChE, with IC values ranging from 1.60 to 311.0 µM, indicating a strong potential for treating Alzheimer's disease .
| Compound | IC (µM) | Target |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Rivastigmine | 501 ± 3.08 | AChE |
| Galantamine | 4 ± 0.13 | AChE |
Case Studies
- Neuroprotective Effects : A study focusing on carbamates similar to this compound revealed promising neuroprotective effects through AChE inhibition, which could mitigate symptoms associated with neurodegenerative diseases .
- Antitumor Activity : Research indicates that compounds with similar structural features exhibit antitumor activity by inducing apoptosis in cancer cells. This suggests that this compound may also possess such properties, warranting further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed by comparing it with other carbamates:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Amino and fluorine groups | Potential AChE/BChE inhibitor |
| Tert-butyl N-[4-(trifluoromethyl)-phenyl]carbamate | Trifluoromethyl group | Stronger AChE inhibition |
| Rivastigmine | Established drug | Known AChE inhibitor |
Q & A
Q. What are the recommended safety protocols for handling methyl N-(5-amino-2-fluorophenyl)carbamate in laboratory settings?
- Methodological Answer : Safety protocols should align with GHS classifications for structurally similar carbamates. For example:
- Skin/eye protection : Use nitrile gloves and safety goggles to prevent contact (H315, H319 hazards) .
- Respiratory protection : Use P95 respirators for particulate control during synthesis .
- Ventilation : Ensure fume hoods or local exhaust systems to minimize inhalation risks (H335) .
- Emergency procedures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A two-step approach is typical:
Amino protection : Protect the 5-amino group on 2-fluoroaniline using Boc or acetyl groups to prevent side reactions during carbamate formation.
Carbamate coupling : React the protected intermediate with methyl chloroformate in anhydrous THF at 0–5°C, followed by deprotection .
Structural confirmation via single-crystal X-ray diffraction (as in analogous phenyl carbamates) ensures accuracy in bond angles and dihedral planes .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) principles to optimize reaction conditions for this compound synthesis?
- Methodological Answer : DoE enables systematic optimization of variables (e.g., temperature, stoichiometry, solvent polarity):
- Screening design : Use a fractional factorial design to identify critical factors (e.g., solvent choice significantly impacts yield in flow-chemistry setups) .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to maximize yield .
- Validation : Confirm optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA with p < 0.05) .
Q. What analytical techniques are critical for resolving contradictory data in the structural characterization of this compound?
- Methodological Answer : Integrate multiple techniques to address discrepancies:
- X-ray crystallography : Resolve ambiguity in stereochemistry and confirm dihedral angles between aromatic rings (e.g., 79.5° in phenyl carbamate analogs) .
- NMR spectroscopy : Use 2D COSY/HSQC to assign proton-carbon correlations and verify substitution patterns.
- HPLC-MS : Detect trace impurities (<0.1%) that may distort spectral interpretations .
Q. How should impurity profiles be established and validated for this compound in accordance with pharmacopeial standards?
- Methodological Answer : Follow pharmacopeial guidelines for impurity limits and validation:
- HPLC method development : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities .
- Validation parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ (e.g., LOD = 0.05%) .
- Reference standards : Compare against certified impurities (e.g., monobenzyl analogs) to quantify levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
